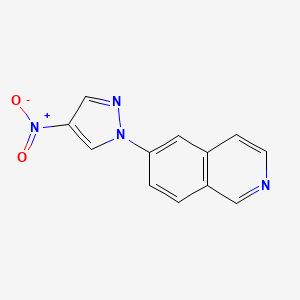

6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

Description

6-(4-Nitro-1H-pyrazol-1-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core fused with a nitro-substituted pyrazole moiety. Isoquinolines are prominent in pharmaceuticals due to their structural resemblance to alkaloids like papaverine and morphine . For instance, related compounds often employ Buchwald–Hartwig cross-coupling or nucleophilic aromatic substitution for functionalization .

Properties

Molecular Formula |

C12H8N4O2 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

6-(4-nitropyrazol-1-yl)isoquinoline |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)12-7-14-15(8-12)11-2-1-10-6-13-4-3-9(10)5-11/h1-8H |

InChI Key |

NZCGSRZUEGUSDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N3C=C(C=N3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and physical properties of 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline with analogous compounds:

Key Observations:

- Substituent Impact: The target compound’s nitro-pyrazole group contrasts with thio-linked heterocycles in antifungal benzo[de]isoquinolines .

- Synthetic Complexity : Compounds like require multi-step synthesis (e.g., microwave-assisted cross-coupling), suggesting similar complexity for the target compound.

- Thermal Stability : High melting points (>250°C) in analogs indicate thermal stability, which may extend to the target compound if structural similarities persist.

Pharmacological and Physicochemical Properties

- Antifungal Activity : Hydroxyethyl naphthalimides (e.g., 7f, 8a–c) show potent antifungal activity, attributed to thio-linked heterocycles . The target’s nitro group could offer divergent mechanisms, such as nitroreductase activation in microbial targets.

- Solubility and Stability: Isoquinoline derivatives are sparingly soluble in water . The nitro group may further reduce solubility but enhance stability against oxidation compared to methyl-substituted analogs .

- Crystallographic Behavior: Pyrazole-containing isoquinolines often exhibit weak C–H⋯π interactions in crystal packing , which could influence the target’s solid-state properties and formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.